4-Bromo-2-chloropyridine-6-sulfonyl chloride
Description
Its molecular formula is C₅H₂BrCl₂NO₂S, and it belongs to a class of compounds widely used in pharmaceutical and agrochemical synthesis due to the reactivity of the sulfonyl chloride group, which facilitates nucleophilic substitutions and cross-coupling reactions . The bromo and chloro substituents at positions 4 and 2, respectively, enhance its stability and direct subsequent functionalization at specific sites on the pyridine ring. This compound is typically employed as a key intermediate in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives .
Properties
Molecular Formula |
C5H2BrCl2NO2S |
|---|---|
Molecular Weight |
290.95 g/mol |
IUPAC Name |
4-bromo-6-chloropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(7)9-5(2-3)12(8,10)11/h1-2H |
InChI Key |
VPSCFEDQSXNABG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Sulfonyl Chloride Formation from Sulfonic Acid Intermediates
Sulfonyl chlorides can be prepared by chlorination of sulfonic acid derivatives:
- Step 1: Introduction of sulfonic acid group at the 6-position of 4-bromo-2-chloropyridine via sulfonation using reagents like chlorosulfonic acid or sulfur trioxide complexes.
- Step 2: Conversion of the sulfonic acid to sulfonyl chloride using reagents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or sulfuryl chloride (SO2Cl2).
This approach is classical but requires careful handling due to the corrosive nature of reagents and potential side reactions.
Representative Experimental Procedures
Example from Patent EP0462639A1 (Related Pyridine Sulfonyl Chlorides)
- A solution of 2,6-dibromopyridine is treated with an organometallic reagent to form the corresponding pyridyl magnesium intermediate.
- Sulfuryl chloride is added at low temperature to form the sulfonyl chloride.
- The product is isolated by crystallization after workup.
This process is efficient and yields crystalline sulfonyl chloride derivatives suitable for further transformations.
Sandmeyer Halogenation Procedure
- To a cooled solution of 4-amino-2-chloropyridine in acetonitrile, tert-butylnitrite and copper(II) bromide are added slowly.
- The reaction mixture is stirred at 0°C and then allowed to warm to room temperature over 16 hours.
- After workup involving aqueous ammonia and organic extraction, 4-bromo-2-chloropyridine is obtained in high purity and yield (up to 96%).
Analytical Data and Characterization
- Melting points: Typically reported in the range consistent with pure sulfonyl chloride derivatives (exact values depend on substitution pattern).
- Infrared (IR) spectroscopy: Characteristic strong absorption bands for sulfonyl chloride groups (~1370 and 1170 cm⁻¹).
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm substitution pattern on the pyridine ring.
- Mass spectrometry: Confirms molecular weight consistent with this compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halogen-metal exchange + SO2Cl2 | 2,6-Dibromopyridine | Grignard reagent, SO2Cl2 | Low temp, inert atmosphere | High | Scalable, selective sulfonylation |
| Sandmeyer halogenation | 4-Amino-2-chloropyridine | tBuONO, CuBr2 | 0–20°C, 16 h | Up to 96 | Regioselective bromination |
| Sulfonation + chlorination | 4-Bromo-2-chloropyridine | Chlorosulfonic acid, SOCl2 | Controlled temperature | Moderate | Classical method, requires careful handling |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloropyridine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide are frequently used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Coupled Products: Formed in coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
4-Bromo-2-chloropyridine-6-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloropyridine-6-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives, which can then interact with biological targets or participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
The reactivity and applications of 4-bromo-2-chloropyridine-6-sulfonyl chloride are highly dependent on the positions of its substituents. Below is a comparison with structurally related compounds:
Key Observations :
- Positional Effects : The sulfonyl chloride group at position 6 (as in the target compound) enhances electrophilicity at the para position (relative to the pyridine nitrogen), favoring nucleophilic attacks. In contrast, sulfonyl chloride at position 3 (e.g., 5-Bromo-6-chloropyridine-3-sulfonyl chloride) directs reactivity toward meta-substituted products .
- Halogen Placement : Bromine at position 4 (vs. 3 or 5) reduces steric hindrance, making the target compound more suitable for Suzuki-Miyaura couplings compared to its isomers .
Functional Group Variants
Compounds with alternative functional groups but similar halogenation patterns include:
Key Observations :
- Sulfonyl Chloride vs. Amine : The sulfonyl chloride group in the target compound enables direct sulfonamide formation, whereas amine derivatives (e.g., 5-Bromo-6-chloropyridin-2-amine) require additional steps for functionalization .
- Solubility and Stability : Hydrobromide salts (e.g., 4-(Bromomethyl)-2-chloropyridine HBr) exhibit higher aqueous solubility but lower thermal stability compared to sulfonyl chlorides .
Physicochemical Properties
Comparative data for sulfonyl chloride derivatives (extracted from supplier catalogs and CAS records):
| Property | This compound | 6-Bromo-2-pyridinesulfonyl chloride | 5-Bromo-6-chloro-3-sulfonyl chloride |
|---|---|---|---|
| Molecular Weight (g/mol) | ~256.5 (estimated) | 256.50 | 256.50 |
| Purity (Commercial) | ≥95% (typical) | ≥97% | ≥98% |
| Melting Point | Not reported | 120–122°C (decomposes) | 115–118°C |
| Storage Conditions | 2–8°C (moisture-sensitive) | 2–8°C | -20°C (under argon) |
Key Observations :
- All sulfonyl chlorides are moisture-sensitive, but storage requirements vary based on substituent stability. The target compound’s decomposition temperature is likely higher due to reduced steric strain .
- Commercial purity levels reflect the challenges in synthesizing positional isomers with high regioselectivity .
Biological Activity
4-Bromo-2-chloropyridine-6-sulfonyl chloride is a sulfonyl chloride derivative of pyridine, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as a pharmacophore in the development of targeted therapies, particularly in oncology and infectious diseases.
The chemical structure of this compound features a bromine atom and a chlorine atom on the pyridine ring, along with a sulfonyl chloride group. This unique substitution pattern enhances its electrophilic properties, making it a valuable intermediate for synthesizing various biologically active compounds.
Antitumor Activity
Research indicates that compounds containing the pyridine-3-sulfonamide moiety exhibit significant antitumor activity. The sulfonamide group can act as both a hydrogen bond donor and acceptor, which is crucial for binding to biological targets. Studies have shown that derivatives of pyridine sulfonamides can inhibit tumor growth in various cancer models, suggesting that this compound may have similar effects .
Antibacterial Activity
The antibacterial properties of sulfonyl chlorides, including this compound, have been explored extensively. A study demonstrated that related benzenesulfonate derivatives exhibited potent activity against Gram-positive bacteria such as methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L . This suggests that this compound may also possess similar antibacterial properties.
The mechanism by which this compound exerts its biological activity is largely attributed to its ability to form covalent bonds with nucleophilic amino acids in target proteins. For instance, studies on related compounds have shown that they can effectively inhibit Bruton's tyrosine kinase (BTK), a key player in B-cell signaling pathways implicated in various malignancies . The sulfonyl group facilitates this interaction by acting as an electrophilic warhead.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity | Remarks |
|---|---|---|
| Sulfonyl Chloride | Antitumor, Antibacterial | Essential for electrophilic reactivity |
| Bromine Substitution | Enhances reactivity with nucleophiles | Improves binding affinity |
| Chlorine Substitution | Modulates electronic properties | Influences selectivity in biological assays |
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of various pyridine sulfonamide derivatives against human cancer cell lines, revealing that compounds similar to this compound exhibited IC50 values below 10 µM, indicating potent antitumor effects .
- Antibacterial Screening : In another investigation, derivatives were screened against a panel of bacterial strains, demonstrating that modifications at the pyridine ring significantly affected their antibacterial potency. Compounds with halogen substitutions showed enhanced activity against resistant strains like MRSA .
- Inhibition of BTK : Research focused on the inhibition of BTK by sulfonamide derivatives revealed that certain structural modifications could lead to low nanomolar IC50 values, comparable to established inhibitors like Ibrutinib . This positions this compound as a promising candidate for further development.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-bromo-2-chloropyridine-6-sulfonyl chloride in a research laboratory?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the pyridine ring. Electrophilic bromination and chlorination can be performed sequentially using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂). Sulfonation is achieved via reaction with chlorosulfonic acid, followed by chlorination to introduce the sulfonyl chloride group. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to minimize side products like over-halogenated derivatives. Purification via recrystallization or column chromatography is critical due to the compound’s sensitivity to hydrolysis .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : The compound’s sulfonyl chloride group is highly moisture-sensitive. Storage under inert gas (argon or nitrogen) in airtight containers at 0–6°C is recommended. Handling should occur in a dry glovebox or under Schlenk conditions. Periodic purity checks via NMR or HPLC are advised to detect hydrolyzed byproducts (e.g., sulfonic acids) .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns on the pyridine ring, while ²D NMR (e.g., COSY, HSQC) resolves overlapping signals.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and isotopic patterns.
- X-ray Diffraction : Single-crystal X-ray analysis resolves 3D structure and confirms regiochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitutions with amines or alcohols?
- Methodological Answer : Discrepancies often arise from solvent effects or competing reaction pathways. For example, polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while steric hindrance may shift reactivity to radical pathways. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can identify transition states and optimize conditions. Cross-validation using model compounds (e.g., simpler sulfonyl chlorides) helps isolate variables .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer : The compound’s high reactivity and tendency to form twinned crystals complicate structural determination. Strategies include:
- Crystallization Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) to slow nucleation.
- Low-Temperature Data Collection : Reduces thermal motion and improves resolution.
- SHELXL Refinement : Apply TWIN/BASF commands to model twinning and anisotropic displacement parameters for heavy atoms (Br, Cl) .
Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction energetics. For example:
- Nucleophilic Attack : Calculate Fukui indices to identify electrophilic sites on the pyridine ring.
- Transition-State Analysis : Locate energy barriers for sulfonamide formation versus hydrolysis.
- Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate dielectric environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
